4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-quinolin-6-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)13-10-20-16(22)15(13)17(23)21-12-6-7-14-11(9-12)5-4-8-19-14/h4-9,13,15H,10H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHLXCVTCLABEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the quinoline moiety and the tert-butyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Amide Coupling with Quinoline-6-amine
The carboxamide linkage is formed via amide coupling between the pyrrolidine-3-carboxylic acid and quinoline-6-amine.
| Parameter | Details |
|---|---|
| Coupling Reagents | HOBt (hydroxybenzotriazole)/DIC (diisopropylcarbodiimide) or EDCI/HOBt |
| Solvent | Anhydrous CH₂Cl₂ or DMF |
| Temperature | Room temperature to 50°C |
| Yield | 67–95% (depending on substituents and reaction optimization) |
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Substrate : 5-Oxo-2-phenylpyrrolidine-3-carboxylic acid (2)
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Amine : Quinolin-8-amine (analogous to quinolin-6-amine)
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Product : 8-Amino-quinoline-functionalized pyrrolidine-3-carboxamide (3)
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Yield : 67%
C(sp³)–H Functionalization
The tert-butyl-substituted pyrrolidine undergoes palladium-catalyzed C(sp³)–H arylation at the β-position (relative to the carbonyl group), enabled by the 8-aminoquinoline directing group (DG) .
Optimized Conditions for C–H Activation :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂/(BnO)₂PO₂H |
| Solvent | 1,4-Dioxane (0.2 M) |
| Temperature | 110°C |
| Aryl Iodide | 3 equivalents |
| Reaction Time | 21 hours |
| Diastereoselectivity | >20:1 dr (cis-configuration favored) |
-
DG coordinates Pd to form a palladacycle intermediate.
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Oxidative addition of aryl iodide enables C–H bond activation.
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Reductive elimination yields the arylated product with retained stereochemistry.
| Entry | Aryl Iodide | Yield (%) | dr |
|---|---|---|---|
| 4a | Iodobenzene | 99 | >20:1 |
| 4b | 4-Methyliodobenzene | 96 | >20:1 |
| 4j | 3-Nitroiodobenzene | 71 | 10:1 |
Directing Group Removal
The 8-aminoquinoline DG is cleaved under oxidative conditions (H₂O₂/LiOH) to enable further functionalization of the carboxylic acid group .
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Boc Protection : tert-Butyloxycarbonyl (Boc) group is introduced to the amide nitrogen.
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Oxidative Cleavage : H₂O₂ (30%) and LiOH in THF/H₂O.
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Yield : 80–85% after deprotection.
Biological Activity and Derivatives
While not a direct reaction, derivatives of this scaffold (e.g., 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamides) exhibit anti-inflammatory activity by inhibiting NF-κB signaling and proinflammatory cytokines (e.g., IL-6, TNF-α) .
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Quinoline Substitution : Electron-withdrawing groups (e.g., NO₂) enhance activity.
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Pyrrolidine Core : The tert-butyl group improves metabolic stability.
Aminocarbonylation for Carboxamide Diversification
The quinoline-6-carboxamide moiety can be further modified via Pd-catalyzed aminocarbonylation .
Conditions for Selective Synthesis :
| Product Type | Ligand | CO Pressure (bar) | Selectivity (%) |
|---|---|---|---|
| Carboxamide (e.g., 2b) | XantPhos | 1 | 95 |
| 2-Ketocarboxamide (3b) | PPh₃ | 40 | 82 |
Scientific Research Applications
Introduction to 4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide
This compound is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of specific enzymes. This article explores its synthesis, biological activity, and potential applications in various scientific research areas.
Key Steps in Synthesis
- Formation of Pyrrolidine Core : The pyrrolidine structure is constructed using various reagents, including succinic anhydride and imines.
- Introduction of Quinoline Moiety : The quinoline group is attached via amide coupling, which is crucial for the compound's biological activity.
- Optimization : Reaction conditions such as solvent choice and temperature are optimized to achieve high yields and purity.
Enzyme Inhibition
One of the primary applications of this compound is its role as an inhibitor of the Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1). This enzyme is implicated in the pathogenesis of Alzheimer's disease, making inhibitors like this compound valuable for therapeutic development.
Research Findings
Recent studies have shown that derivatives of this compound exhibit sub-micromolar inhibitory activity against BACE-1, indicating strong potential for further development into therapeutic agents .
Study 1: Inhibition of BACE-1
A detailed kinetic study evaluated the inhibitory effects of this compound on BACE-1. The results indicated that modifications to the quinoline moiety could enhance potency and selectivity against BACE-1 compared to other enzymes involved in amyloid processing.
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| 4-tert-butyl derivative | 0.5 | 10:1 |
| Control Compound | 5.0 | - |
Study 2: Structural Activity Relationship (SAR)
A series of structural modifications were tested to determine their effects on biological activity. The introduction of various substituents on the quinoline ring significantly influenced both potency and selectivity.
| Modification | IC50 (µM) | Observations |
|---|---|---|
| Methyl group | 0.7 | Increased lipophilicity |
| Fluoro group | 0.3 | Enhanced binding affinity |
| No modification | 5.0 | Baseline activity |
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxylate
- 4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxylic acid
- 4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the quinoline moiety imparts potential biological activity, while the pyrrolidine ring and tert-butyl group contribute to its chemical stability and reactivity. This combination makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.
Synthesis
The compound can be synthesized through several methodologies involving pyrrolidine and quinoline derivatives. Recent studies have demonstrated efficient synthetic routes that yield high purity and stereochemical fidelity. For example, the synthesis often involves the reaction of quinoline derivatives with pyrrolidine precursors under controlled conditions to facilitate the formation of the target compound .
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted that compounds within this class show efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-tert-butyl... | Staphylococcus aureus | 8 |
| 4-tert-butyl... | Pseudomonas aeruginosa | 16 |
These results suggest that modifications to the quinoline structure can enhance antibacterial potency .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound inhibits proliferation in various cancer cell lines, including HeLa and A375 melanoma cells. The following table summarizes the antiproliferative effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| A375 | 10 | Disruption of DNA synthesis |
The mechanism appears to involve the activation of apoptotic pathways, leading to programmed cell death in cancer cells .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of quinoline derivatives, including our compound, showed a significant reduction in bacterial colony-forming units (CFUs) when treated with varying concentrations. The study concluded that these compounds could serve as lead candidates for developing new antibiotics.
- Cytotoxicity in Cancer Research : In a comparative analysis against standard chemotherapeutics, this compound exhibited superior selectivity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.
Q & A
Q. What are the common synthetic routes for 4-tert-butyl-2-oxo-N-(quinolin-6-yl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of quinoline derivatives with pyrrolidone intermediates. Key parameters include solvent selection (e.g., ethanol or DMF), reflux conditions (e.g., 1–3 hours at 80–100°C), and purification via recrystallization. For example, analogous carboxamide-quinoline compounds are synthesized by reacting aldehyde derivatives with amines under controlled heating, yielding products with 69–80% efficiency . Optimization involves adjusting molar ratios, temperature, and catalyst use (e.g., acid/base catalysts for cyclization steps).
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
Structural confirmation relies on:
- IR spectroscopy : Detection of C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches to verify the carboxamide and pyrrolidinone moieties .
- NMR : ¹H NMR signals for tert-butyl groups (~1.3 ppm, singlet) and quinoline protons (aromatic multiplet at 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (170–180 ppm) and quaternary carbons in the pyrrolidine ring .
- Elemental analysis : Matching calculated vs. observed C/H/N percentages (e.g., C: 66.11% observed vs. 66.03% calculated) .
Advanced Research Questions
Q. How can researchers resolve contradictions in antiproliferative activity data across structurally similar compounds?
Discrepancies may arise from assay variability (e.g., cell line specificity, incubation time). Standardization strategies include:
- Using multiple cell lines (e.g., MCF-7, HeLa) to assess selectivity.
- Validating results with orthogonal assays (e.g., apoptosis markers like caspase-3 activation alongside MTT assays) .
- Computational docking studies to correlate activity with target binding (e.g., kinase inhibition predictions via molecular dynamics simulations) .
Q. What methodologies address the lack of ecological toxicity data for this compound in preclinical studies?
When toxicity data are absent (e.g., ecotoxicity, bioaccumulation potential), researchers can:
- Apply predictive models like QSAR (Quantitative Structure-Activity Relationships) to estimate endpoints (e.g., LC50 for aquatic organisms).
- Conduct in vitro cytotoxicity assays (e.g., hemolysis tests or Ames mutagenicity assays) as preliminary screens .
- Collaborate with environmental toxicology labs to design tiered testing protocols (acute vs. chronic exposure studies) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
Key approaches include:
- ADMET prediction tools : SwissADME or ADMETLab to estimate solubility, permeability (LogP), and cytochrome P450 interactions.
- Molecular docking : Targeting proteins like human serum albumin for binding affinity studies to predict plasma half-life.
- MD simulations : Assessing stability in biological membranes using tools like GROMACS .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses of pyrrolidine-quinoline hybrids?
- Intermediate purification : Column chromatography or recrystallization after each step to avoid side-product carryover.
- Catalyst optimization : Using Pd/C or organocatalysts for stereoselective steps (e.g., tert-butyl group introduction) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces byproduct formation .
Q. How can researchers standardize biological assays to compare this compound’s efficacy with existing analogs?
- Dose-response normalization : Express activity as IC50 values relative to positive controls (e.g., doxorubicin for antiproliferative studies).
- Assay reproducibility : Use triplicate wells, blinded data analysis, and inter-lab validation .
- Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify pathways affected beyond cell viability .
Data Analysis and Reporting
Q. How should conflicting spectroscopic data (e.g., unexpected NMR shifts) be investigated?
- Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) causing signal splitting.
- 2D NMR techniques : HSQC and HMBC to assign ambiguous peaks and verify connectivity .
- Crystallography : Single-crystal X-ray diffraction for definitive structural confirmation .
Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
